molecular formula C25H21ClN2O4S B2661963 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866588-81-0

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2661963
CAS No.: 866588-81-0
M. Wt: 480.96
InChI Key: QNQKKEDEOMWHEO-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, a methyl substituent at position 6, and an acetamide moiety linked to a 3-chloro-4-methylphenyl group. The benzenesulfonyl group may enhance metabolic stability, while the chloro-methylphenyl substituent could influence lipophilicity and target binding affinity .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-8-11-22-20(12-16)25(30)23(33(31,32)19-6-4-3-5-7-19)14-28(22)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKKEDEOMWHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or benzenesulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure enhance activity against specific types of tumors .
  • Antimicrobial Properties :
    • The sulfonamide group in the compound is known for its antimicrobial effects. Compounds with similar structures have demonstrated efficacy against bacterial strains, making them potential candidates for developing new antibiotics .
  • JNK Inhibition :
    • The compound has been identified as a JNK (c-Jun N-terminal kinase) inhibitor, which is crucial in treating JNK-mediated disorders such as neurodegenerative diseases and certain cancers. This inhibition can modulate cellular stress responses and apoptosis pathways .

Pharmacological Insights

  • In vitro Studies :
    • Various in vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer models. For example, it has been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Toxicity Profiles :
    • Toxicity assessments indicate that compounds with similar structures exhibit lower cytotoxicity compared to traditional chemotherapeutics, suggesting a favorable therapeutic index for further development .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar quinoline derivatives.
Study BAntimicrobial EfficacyShowed effectiveness against resistant bacterial strains, highlighting the potential for new antibiotic development.
Study CJNK InhibitionIdentified as a potent inhibitor of JNK pathways, offering insights into treatment strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The compound shares structural homology with several derivatives, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties.

2.1.1. 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()
  • Structural Differences: Position 6: Ethyl vs. methyl substituent on the quinoline ring. Phenyl Group: 4-Chlorophenyl vs. 3-chloro-4-methylphenyl.
  • Implications: The ethyl group increases molecular weight (MW: ~495 g/mol vs. ~481 g/mol for the methyl analogue) and lipophilicity (predicted logP: ~3.8 vs. The 3-chloro-4-methylphenyl group introduces steric bulk and electronic effects, which may alter binding interactions with target proteins compared to the simpler 4-chlorophenyl group.
2.1.2. 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
  • Structural Differences :
    • Core Structure : Additional fluorination (6-fluoro) and cyclopropane substitution at position 1.
    • Side Chain : A sulfonamidoethyl-benzyl group replaces the benzenesulfonyl-acetamide moiety.
  • Implications: Fluorination typically enhances metabolic stability and bioavailability.

Comparative Data Table

Property/Feature Target Compound 6-Ethyl-4-Chlorophenyl Analogue () Fluoro-Cyclopropane Derivative ()
Molecular Weight (g/mol) ~481 ~495 ~612
logP (Predicted) ~3.5 ~3.8 ~4.2
Key Substituents 6-Methyl, 3-Cl-4-MePh 6-Ethyl, 4-ClPh 6-Fluoro, 1-Cyclopropyl, sulfonamidoethyl
Potential Bioactivity Anti-inflammatory (inferred) Similar scaffold; possible kinase inhibition Antibacterial (fluoroquinolone-like)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methyl and chloro-methylphenyl groups may simplify synthesis compared to the fluorinated cyclopropane derivative, which requires specialized reagents .
  • Target Selectivity : The 3-chloro-4-methylphenyl group’s steric profile could reduce off-target effects relative to the 4-chlorophenyl analogue, as seen in similar sulfonamide-containing drugs .
  • Crystallographic Data: Structural determination of analogous compounds (e.g., via SHELX software) highlights planar quinoline cores, with benzenesulfonyl groups adopting conformations optimal for π-π stacking in protein binding pockets .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN2O4SC_{25}H_{22}ClN_{2}O_{4}S with a molecular weight of approximately 478.5 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or inhibition of key metabolic pathways.

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. A study highlighted that certain quinoline-based compounds induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. The compound may share these properties due to its structural similarities.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, similar compounds have shown inhibitory effects on enzymes like α-glucosidase and butyrylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of the compound to target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity and therapeutic effects against relevant diseases .

StudyFindings
Antimicrobial Activity Compound exhibited MIC values against Staphylococcus aureus at 25 µg/mL .
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells via caspase activation .
Enzyme Inhibition Inhibited α-glucosidase with an IC50 value of 150 µM .

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function, leading to reduced cellular proliferation or altered metabolic processes.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation has been documented in related quinoline derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Answer : A stepwise synthesis is typically employed, starting with the preparation of the quinolinone core followed by sulfonation and coupling with the acetamide moiety. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) can be achieved using Design of Experiments (DoE) methodologies. For example, a factorial design can identify critical variables (e.g., reaction time, stoichiometry) and their interactions to maximize yield .

Q. How should researchers characterize the structure and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for pharmacological studies) .
  • UV-Vis Spectroscopy : Monitor λmax (e.g., 255 nm for similar quinolinone derivatives) to track electronic transitions .

Advanced Questions

Q. How can computational methods be integrated into experimental design for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways, transition states, and thermodynamic feasibility. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature gradients). This reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes during synthesis?

  • Answer : Implement a feedback loop where experimental results (e.g., unexpected byproducts) are fed back into computational models to refine parameters (e.g., activation energies, steric effects). For example, discrepancies in sulfonation efficiency can be addressed by adjusting solvent polarity in simulations .

Q. How can reactor design principles improve the scalability of this compound’s synthesis?

  • Answer : Apply RDF2050112 (Reaction fundamentals and reactor design) principles:

  • Use continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance heat transfer.
  • Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize side reactions during coupling steps .

Q. What statistical models are suitable for optimizing reaction parameters?

  • Answer : Response Surface Methodology (RSM) or Box-Behnken designs can model non-linear relationships between variables. Example table for a 3-factor optimization:

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)80120105
Catalyst (mol%)51510
Reaction Time (h)122418

This approach reduces experimental runs by 40% while identifying maxima/minima in yield or selectivity .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Answer : Conduct accelerated stability studies :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–100°C.
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 48 hours.
    Store samples at -20°C for long-term stability (>5 years) based on similar acetamide derivatives .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., computational vs. experimental yields), cross-validate with alternative techniques like isotopic labeling or kinetic isotope effects (KIEs) to pinpoint mechanistic discrepancies .
  • Safety Protocols : Follow N-(3-chloro-4-methylphenyl)acetamide handling guidelines: use fume hoods, PPE, and emergency eyewash stations. Toxicity data for analogous compounds suggest LD50 > 500 mg/kg (oral, rat) .

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